Hoffer's chlorosugar

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

what is Hoffer's chlorosugar used for in nucleoside synthesis

Chemical Profile of Hoffer's Chlorosugar

The table below summarizes the key identifying information and chemical properties of this reagent:

| Property | Description |

|---|---|

| IUPAC Name | 2-deoxy-3,5-di-O-(4-toluoyl)-α-D-erythro-pentofuranosyl chloride [1] |

| CAS Number | 3056-12-0 [1] |

| Molecular Formula | C21H21ClO5 [1] |

| Molecular Weight | 388.84 g/mol [1] |

| Common Synonyms | 2-Deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranosyl chloride [1] |

Applications in Nucleoside Synthesis

This compound serves as a pivotal electrophilic sugar synthon for constructing modified nucleosides. Its primary application is in cuprate glycosylation reactions [2].

C-aryl-nucleoside Synthesis

- Role of Reagent: Acts as an electrophilic coupling partner for carbon nucleophiles [2]

- Mechanism: Aryl cuprates (Normant-type) perform nucleophilic attack on the anomeric carbon (C1) of the chlorosugar, displacing chloride ion to form a stable C-C bond [2]

- Key Advantage: This method is robust and efficient, providing high yields of C-aryl-nucleosides (up to 93%) and avoids use of toxic organocadmium or organozinc reagents previously used [2]

O-aryl-glycoside Synthesis

- Divergent Pathway: When using Gilman-type aryl cuprates under aerobic conditions, the reaction pathway shifts from C-glycosylation to O-glycosylation [2]

- Mechanism: Oxygen presence promotes formation of O-aryl-glycosides instead of C-aryl nucleosides, yielding up to 87% O-aryl-2'-deoxyribosides [2]

- Utility: Demonstrates reagent versatility and provides access to different glycoside chemotypes from same precursor [2]

The following diagram illustrates these two distinct reaction pathways:

Comparison with Other Glycosylation Methods

This compound addresses several limitations of traditional nucleoside synthesis methods. The table below compares key methodologies:

| Synthesis Method | Key Feature | Common Drawbacks / Challenges |

|---|---|---|

| Cuprate Glycosylation (this compound) | Direct, high-yielding C–C bond formation with aryl groups [2] | Requires specific cuprate types; Gilman cuprates need optimization [2] |

| Silyl-Hilbert-Johnson (SHJ) Reaction | Common method using silylated bases and Lewis acids [3] | Low stereoselectivity with 2-deoxysugars; unpredictable site selectivity for purines [3] |

| Metal Salt Method | Uses metal salt of heterocycle with protected sugar halide [3] | Historically used toxic heavy metals (Ag, Hg) [3] |

| Fusion Method | Heated fusion of base and acetyl-protected sugar [3] | High temperature required; moderate maximum yield (~70%) [3] |

Key Experimental Considerations

- Cuprate Type is Critical: Normant-type cuprates reliably provide C-aryl-nucleosides, while Gilman-type cuprates require specific optimization and can yield O-aryl glycosides under oxygen [2]

- Stereochemical Control: The protected sugar structure in this compound helps control stereochemistry of the final product [2]

- Advantages: Provides a more efficient and less toxic alternative to older C-glycosylation methods that used organocadmium or organozinc reagents [2]

Where to Find More Information

- Commercial Suppliers: Available from specialty chemical suppliers for laboratory research use [4]

- Regulatory Data: Consult the ECHA substance information database for regulatory and hazardous property information [5]

References

- 1. ' Hoffer | CAS#:3056-12-0 | Chemsrc s chlorosugar [chemsrc.com]

- 2. of C-aryl- Synthesis and O-aryl-glycosides via cuprate... nucleosides [pubmed.ncbi.nlm.nih.gov]

- 3. of Synthesis - Wikipedia nucleosides [en.wikipedia.org]

- 4. ' Hoffer | CymitQuimica s chlorosugar [cymitquimica.com]

- 5. Substance Information - ECHA [echa.europa.eu]

how does Hoffer's chlorosugar work in glycosylation reactions

Chemical Profile of Hoffer's Chlorosugar

The table below summarizes the key identifiers and structural information for this compound:

| Property | Description |

|---|---|

| Systematic Name | 2-deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranosyl chloride [1] |

| CAS Number | 3056-12-0 [1] |

| Molecular Formula | C₂₁H₂₁ClO₅ [1] |

| Molecular Weight | 388.841 g/mol [1] |

| Critical Feature | Anomeric chlorine atom, activated for SN2 displacement; 3- and 5-hydroxy groups protected as p-toluoyl esters [2] [3] |

Reaction Mechanisms & Applications

This compound is prized for its participation in SN2 reactions at the anomeric carbon. This results in a predictable inversion of configuration, yielding products with the β-conformation exclusively [2] [3]. Its utility is demonstrated in several glycosylation routes.

The following diagram illustrates the core mechanistic pathway and the different nucleophilic attack routes:

The versatility of this reagent is demonstrated by its successful application with different nucleophiles, leading to distinct and valuable classes of compounds. Key examples are summarized below.

| Nucleophile Type | Reaction Conditions | Product Formed | Key Outcome |

|---|---|---|---|

| 5-Substituted Tetrazoles [2] | K₂CO₃, Tetrahydrofuran (THF) | N2-β-Tetrazolyl Unnatural Nucleosides | Regioselective attack at tetrazole N2; β-stereoselectivity; good yields. |

| Aryl Cuprates (Normant-type) [3] | Not specified (robust conditions) | C-Aryl Nucleosides | High yields (up to 93%); reliable C-glycosylation. |

| Gilman-type Cuprates (with O₂) [3] | Presence of oxygen | O-Aryl Glycosides | Forms O-aryl glycosides (up to 87%) instead of C-glycosides. |

| Purines [4] | With 2,3-Dicyclohexylsuccinimide (Cy₂SI) directing group | Regioselective Purine Nucleosides | High regioselectivity and diastereoselectivity in glycosylation. |

Experimental Protocol Summary

Here is a consolidated overview of the general experimental approach for glycosylation using this compound, based on the cited literature.

To execute a typical glycosylation reaction [2]:

- Reaction Setup: In an anhydrous environment like a flame-dried flask under inert atmosphere (e.g., nitrogen or argon), this compound is dissolved in an anhydrous solvent such as THF. The nucleophile (e.g., a 5-substituted tetrazole) and a base like potassium carbonate (K₂CO₃) are added.

- SN2 Glycosylation: The reaction mixture is stirred at a defined temperature (often room temperature or elevated) and monitored by TLC or LC-MS until completion.

- Work-up: The crude mixture is diluted with a solvent like ethyl acetate, washed sequentially with water and brine, and the combined organic layers are dried over an anhydrous salt like sodium sulfate (Na₂SO₄). The solvent is then removed under reduced pressure.

- Deprotection: The protecting groups on the sugar (p-toluoyl esters) are selectively removed using a base like ammonia in methanol, yielding the final nucleoside [4].

- Purification & Analysis: The final product is purified using techniques like flash chromatography or recrystallization. Structure and stereochemistry are confirmed by analytical methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

References

- 1. ' Hoffer | CAS#:3056-12-0 | Chemsrc s chlorosugar [chemsrc.com]

- 2. Regioselective and stereoselective route to N2-β-tetrazolyl unnatural... [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of C-aryl-nucleosides and O-aryl-glycosides via cuprate... [pubmed.ncbi.nlm.nih.gov]

- 4. 2,3-Dicyclohexylsuccinimide as a directing/protecting group for the... [pubs.rsc.org]

safety and handling of Hoffer's chlorosugar

Chemical Identity and Properties

The table below summarizes the key identifiers and physical properties of Hoffer's chlorosugar from technical sources.

| Property | Value / Description |

|---|---|

| Common Name | This compound [1] |

| CAS Number | 3056-12-0 [1] |

| Alternative CAS | 4330-21-6 [2] [3] |

| Molecular Formula | C₂₁H₂₁ClO₅ [1] [2] |

| Molecular Weight | 388.84 g/mol [1] [2] |

| IUPAC Name | 2-deoxy-3, 5-di-O-(4-toluoyl)-α-D-erythro-pentofuranosyl chloride [1] |

| Synonym | 2-deoxy-3, 5-di-O-p-toluoyl-α-D-erythropentofuranosyl chloride [1] |

| Physical Form | Solid, Powder [2] |

| Purity | 90.0% (from one commercial source) [2] |

Safety and Handling Considerations

A critical gap exists in the publicly searchable information for this compound. Key safety documents like a Safety Data Sheet (SDS) were not located. The provided commercial source states the product is "intended for lab use only" [2], but no specific hazards are detailed.

- Missing Information: Toxicity data, first-aid measures, stability and reactivity, ecological information, and disposal considerations are not available in the search results.

- Handling Inference: As a reactive synthetic intermediate (organochloride compound), standard laboratory safety practices are essential in the absence of specific data.

Application in Synthesis

This compound is a valuable synthetic intermediate in nucleoside chemistry. One documented protocol describes its use in creating N2-β-tetrazolyl unnatural nucleosides [4].

The reaction proceeds via an SN2 mechanism at the anomeric carbon, leading to inversion of configuration and producing β-configured nucleosides with high regioselectivity for the N2 position of the tetrazole [4]. The diagram below illustrates this synthetic pathway and mechanism.

Synthesis of N2-β-tetrazolyl nucleosides via SN2 reaction with this compound.

Detailed Experimental Protocol [4]

- Reaction Setup: The SN2 substitution is performed by reacting this compound with various 5-substituted aromatic tetrazoles in the presence of potassium carbonate (K₂CO₃).

- Solvent: The reaction uses tetrahydrofuran (THF) as the solvent.

- Key Outcome: The process is noted for being regioselective (targeting the N2 nitrogen of the tetrazole) and stereoselective (producing the β-configured nucleoside), yielding the desired products in very good yields.

- Theoretical Support: The observed selectivity is supported by a theoretical Density Functional Theory (DFT) study, indicating that stereoelectronic and steric effects are crucial.

How to Proceed without Complete Safety Data

Given the lack of specific safety information, I strongly recommend you take the following steps to ensure safe handling:

- Contact Suppliers Directly: Request the most recent Safety Data Sheet (SDS) from chemical suppliers like CymitQuimica [2] or others that stock the compound.

- Consult Specialized Databases: Search professional chemical safety databases (e.g., PubChem Compound) using the provided CAS numbers (3056-12-0 or 4330-21-6).

- Apply General Precautions: Until specific data is obtained, treat this compound with maximum caution. Assume toxicity and implement strict controls: use appropriate personal protective equipment (PPE) including gloves and safety glasses, and always work within a certified fume hood.

References

- 1. ' Hoffer | CAS#:3056-12-0 | Chemsrc s chlorosugar [chemsrc.com]

- 2. ' Hoffer | CymitQuimica s chlorosugar [cymitquimica.com]

- 3. Brief introduction of Hoffer ' s | Dioxole related chlorosugar [dioxole.com]

- 4. Regioselective and stereoselective route to N2-β-tetrazolyl unnatural... [pubmed.ncbi.nlm.nih.gov]

Synthesis of 2'-Deoxyzebularine: Application Notes & Protocol

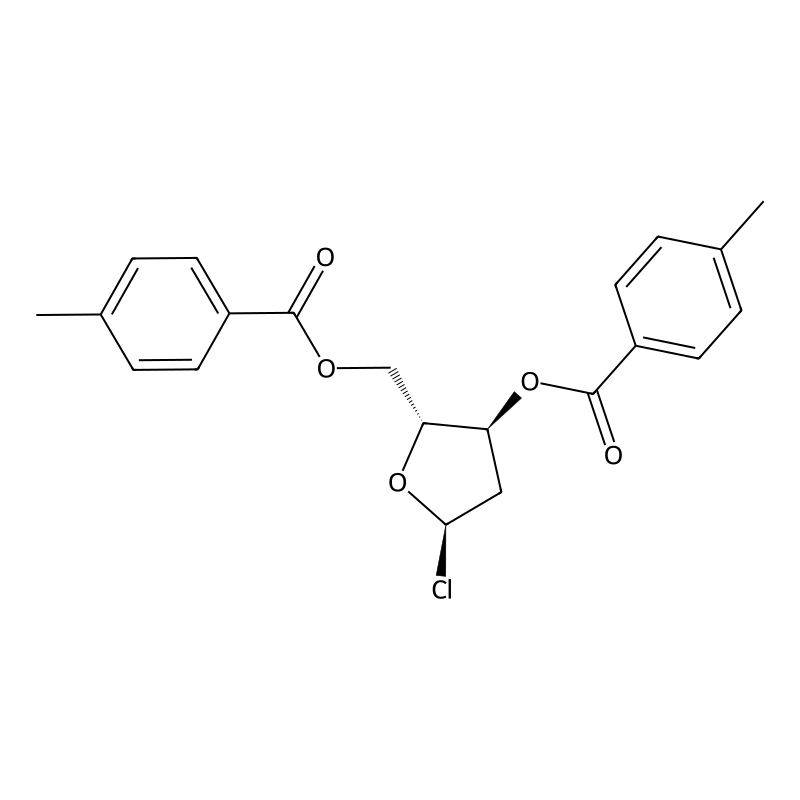

1. Abstract This document provides a detailed protocol for the efficient, stereoselective synthesis of 2'-deoxyzebularine (1-(2-deoxy-β-D-ribofuranosyl)-1,2-dihydropyrimidin-2-one), a potent cytidine deaminase (CDA) inhibitor and critical precursor for oligonucleotide-based inhibitors of APOBEC3 enzymes [1] [2] [3]. The procedure utilizes a silyl-Hilbert-Johnson N-glycosylation reaction between Hoffer's chlorosugar (2-deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranosyl chloride) and 2,4-bis(trimethylsilyloxy)pyrimidine under kinetic control conditions [4]. This method yields the protected β-anomer with good stereoselectivity and provides a reliable route to this valuable modified nucleoside for drug discovery and biochemical research.

2. Introduction 2'-Deoxyzebularine (dZ) is a cornerstone molecule in developing therapies that target cytidine-deaminating enzymes. While its ribose analogue, zebularine, is a known CDA inhibitor, the 2'-deoxy form is essential for creating single-stranded DNA (ssDNA) inhibitors of the APOBEC3 (A3) family of enzymes [1] [2]. APOBEC3 enzymes are implicated in cancer evolution and viral drug resistance, making their selective inhibition a key therapeutic strategy [1] [2] [3]. Incorporating dZ into specific ssDNA sequences allows for the development of potent, selective inhibitors for enzymes like APOBEC3B [2]. The synthesis described herein provides the foundational nucleoside for constructing these advanced biological tools.

3. Experimental Workflow The following diagram illustrates the key stages of the synthesis from starting materials to the final product.

4. Materials

Chemical Reagents:

- This compound (CAS 3056-12-0) [5]

- Pyrimidin-2(1H)-one

- Hexamethyldisilazane (HMDS)

- Trimethylsilyl chloride (TMS-Cl)

- Ammonium sulfate ((NH₄)₂SO₄)

- Tin(IV) chloride (SnCl₄), freshly distilled

- 1,2-Dichloroethane (anhydrous)

- Chloroform

- Methanol (anhydrous)

- Ammonia solution (saturated in methanol or 28% aq.)

- Ethanol (for crystallization)

Equipment:

- Round-bottom flasks equipped with reflux condenser

- Magnetic stirrer with heating and cooling capability

- Schlenk line or nitrogen/vacuum inlet for inert atmosphere

- Syringes and cannulas for air-sensitive transfers

- Chromatography column (if purification is needed)

5. Step-by-Step Protocol Step 1: Silylation of Pyrimidin-2(1H)-one

- Combine pyrimidin-2(1H)-one (1 equivalent), HMDS (approx. 3-5 equivalents), and a catalytic amount of (NH₄)₂SO₄ in a round-bottom flask [4].

- Reflux the mixture for 1 hour under an inert atmosphere (N₂ or Ar) until a clear solution is obtained, indicating complete silylation.

- Cool the mixture to room temperature. The resulting 2,4-bis(trimethylsilyloxy)pyrimidine can be used directly in the next step without further purification. Excess HMDS and TMS-Cl can be removed in vacuo.

Step 2: N-Glycosylation with this compound

- Dissolve the silylated base (1.2 equivalents) in anhydrous 1,2-dichloroethane in a flame-dried flask.

- Cool the solution to -35°C to -33°C (kinetic control conditions) using a dry ice/acetone or dry ice/acetonitrile bath [4].

- In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous 1,2-dichloroethane.

- Add freshly distilled SnCl₄ (1.0-1.2 equivalents) to the stirred solution of this compound. This activates the chlorosugar.

- Transfer this activated sugar solution dropwise via cannula to the cooled, stirred solution of the silylated base. Maintain the temperature at -33°C.

- After complete addition, stir the reaction mixture at -33°C for 15 minutes, monitoring by TLC.

Step 3: Isolation of the Protected β-Anomer

- Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise at low temperature.

- Allow the mixture to warm to room temperature and transfer to a separatory funnel. Extract the organic layer and wash with water and brine.

- Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure.

- Purify the crude product by recrystallization from ethanol. This yields the protected β-anomer of 2'-deoxyzebularine (3,5-di-O-p-toluoyl-2'-deoxyzebularine) [4]. The anomeric mixture (β:α = 3:1) can be separated at this stage, with the β-anomer being the major product.

Step 4: Deprotection

- Dissolve the protected nucleoside in a mixture of methanol and a saturated ammonia solution in methanol (or 28% aqueous NH₄OH) [1] [4].

- Stir the solution at room temperature for 48 hours to ensure complete removal of the toluoyl protecting groups.

- After confirming deprotection completion by TLC, concentrate the solution under reduced pressure.

- Purify the crude product via silica gel column chromatography or recrystallization to obtain pure 2'-deoxyzebularine as a white solid.

Key Reaction Parameters and Characterization

Table 1: Critical Reaction Parameters for Glycosylation

| Parameter | Specification | Purpose & Notes |

|---|---|---|

| Catalyst | SnCl₄ (freshly distilled) | Lewis acid catalyst essential for activating the chlorosugar. |

| Temperature | -33°C (Kinetic Control) | Favors formation of the desired β-anomer [4]. |

| Solvent | Anhydrous 1,2-Dichloroethane | Ensures solubility and reaction efficiency under anhydrous conditions. |

| Reaction Time | 15 minutes | Short reaction time at low temperature minimizes side reactions. |

| Anomeric Ratio (β:α) | 3:1 | The β-anomer is the major product under these conditions [4]. |

Table 2: Stability and Handling of 2'-Deoxyzebularine

| Property | Observation / Value | Protocol Implications |

|---|---|---|

| Glycosyl Bond Stability | Acid-sensitive; hydrolyzes under mild acidic conditions [6]. | Avoid trichloroacetic acid and strong acids during handling or oligonucleotide deprotection. |

| Hydrolysis Rate (pH 3.1) | 4.82 × 10⁻⁴ s⁻¹ [6] | Stability is significantly reduced in acidic conditions. |

| pKₐ Values | 9.60, 4.46, and 2.87 [6] | Indicates multiple protonation states; impacts solubility and reactivity. |

| Oligonucleotide Synthesis | Stable to standard ammonia treatment [7]. | Standard basic deprotection cycles (ammonia) can be used for oligonucleotide synthesis. |

Critical Notes for Practitioners

- Anhydrous Conditions are Paramount: The success of the glycosylation reaction is highly dependent on strict anhydrous conditions. All glassware must be flame-dried, and solvents must be thoroughly dried and distilled before use.

- Handling of Reagents: this compound and SnCl₄ are moisture-sensitive and should be handled under an inert atmosphere using Schlenk techniques or a glovebox. Fresh distillation of SnCl₄ is crucial for high yield.

- Temperature Control: Precise maintenance of the -33°C temperature during glycosylation is critical for achieving the reported 3:1 β:α anomeric ratio and maximizing yield [4].

- Downstream Applications: When incorporating the synthesized 2'-deoxyzebularine into oligonucleotides (e.g., for APOBEC3 inhibition), use optimized synthesis cycles with mild ammonia treatment to minimize degradation of the acid- and base-sensitive nucleoside [7].

References

- 1. Differential Inhibition of APOBEC3 DNA‐Mutator Isozymes by Fluoro... [pmc.ncbi.nlm.nih.gov]

- 2. Selective inhibition of APOBEC3 enzymes by single-stranded DNAs... [pubs.rsc.org]

- 3. BJOC - Synthesis of 1,4-azaphosphinine nucleosides and evaluation... [beilstein-journals.org]

- 4. Efficient synthesis of 2 '- deoxyzebularine and its α-anomer by the silyl... [pubmed.ncbi.nlm.nih.gov]

- 5. ' Hoffer | CAS#:3056-12-0 | Chemsrc s chlorosugar [chemsrc.com]

- 6. (PDF) Synthesis, stability, and protonation studies of... [academia.edu]

- 7. [PDF] Synthesis, stability, and protonation studies... | Semantic Scholar [semanticscholar.org]

Application Notes: Hoffer's Chlorosugar in α-Nucleoside Synthesis

References

- 1. Review of α- nucleosides : from discovery, synthesis to properties and... [pmc.ncbi.nlm.nih.gov]

- 2. ' Hoffer | CAS#:3056-12-0 | Chemsrc s chlorosugar [chemsrc.com]

- 3. of Synthesis - Wikipedia nucleosides [en.wikipedia.org]

- 4. Regioselective and stereoselective route to N2-β-tetrazolyl unnatural... [wellesu.com]

Hoffer's Chlorosugar in Glycosylation: Application Notes & Protocols

Comprehensive Application Notes and Protocols: Synthesis of Tetrazole C-Nucleosides from Hoffer's Chlorosugar for Antitumor Drug Development

Introduction to Tetrazole C-Nucleosides and Therapeutic Potential

Tetrazole C-nucleosides represent an important class of modified nucleoside analogs with enhanced metabolic stability compared to their natural counterparts. Unlike traditional N-nucleosides with carbon-nitrogen glycosidic bonds, C-nucleosides feature a carbon-carbon glycosidic bond between the sugar and heterocyclic base, rendering them resistant to enzymatic and acid-catalyzed hydrolysis. This metabolic stability makes them particularly valuable for therapeutic applications where prolonged biological activity is desired. The tetrazole ring system, a five-membered heterocycle containing four nitrogen atoms, serves as an effective bioisostere for carboxylic acids and other planar aromatic systems, contributing to diverse biological activities including antitumor, antiviral, and antimicrobial effects.

The strategic importance of C-nucleosides in drug discovery has been highlighted by several clinically significant compounds. Remdesivir (GS-5734), a C-nucleoside prodrug, has demonstrated promising antiviral activity and has been approved for treatment of COVID-19. Similarly, pyrazofurin, showdomycin, and tiazofurin are five-membered heterocyclic C-nucleosides with established antitumor profiles, though their clinical development was limited by toxicity concerns [1]. The oxadiazole ring system, present in marketed drugs like zibotentan for prostate cancer and ataluren for Duchenne muscular dystrophy, shares structural similarities with tetrazole systems and provides additional inspiration for nucleoside analog design [1]. These examples underscore the therapeutic potential of heterocyclic C-nucleosides and justify continued investigation into their synthesis and biological evaluation.

Strategic Approach to C-Nucleoside Synthesis

Key Synthetic Intermediates and Pathways

The synthetic strategy for tetrazole C-nucleosides centers on the construction of a robust carbon-carbon glycosidic bond at the C1 position of the sugar moiety, followed by sequential elaboration to install the desired heterocyclic system. This approach employs Hoffer's chlorosugar (2-deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranosyl chloride) as the foundational starting material, taking advantage of its reactive anomeric center for carbon-carbon bond formation. The strategic conversion to glycosyl cyanide intermediates establishes the crucial C-glycosidic linkage while providing a versatile nitrile functional group that serves as a handle for subsequent heterocycle assembly through [3+2] cycloaddition and other transformation pathways [1].

Glycosyl Cyanide Formation: The reaction of this compound with trimethyl silyl cyanide (TMSCN) in the presence of Lewis acid catalysts produces a mixture of α- and β-glycosyl cyanide anomers. This transformation establishes the critical C-C bond at the anomeric center while introducing the nitrile functionality that serves as the foundation for tetrazole ring formation.

Tetrazole Cyclization: The glycosyl cyanide intermediates undergo [3+2] cycloaddition with sodium azide (NaN₃) in the presence of Lewis acid catalysts to generate tetrazole C-nucleosides. This reaction proceeds with complete retention of configuration at the anomeric center, allowing for stereoselective synthesis of both α- and β-anomers when starting with pure glycosyl cyanide precursors.

Oxadiazole Rearrangement: The tetrazole C-nucleosides can be further functionalized through acylative rearrangement to produce 1,3,4-oxadiazole C-nucleosides, expanding the structural diversity and potential biological activity of the resulting compounds [1].

The following diagram illustrates the complete synthetic workflow from this compound to final C-nucleoside products:

Figure 1: Complete Synthetic Workflow for Tetrazole and Oxadiazole C-Nucleosides from this compound

Gram-Scale Synthesis of Glycosyl Cyanide Anomers

Optimization of Glycosyl Cyanide Formation

The synthesis begins with the preparation of glycosyl cyanide anomers from this compound, which serves as the crucial gateway to diverse C-nucleoside analogs. This transformation employs trimethyl silyl cyanide (TMSCN) as the cyanide source in the presence of Lewis acid catalysts in dichloromethane solvent at low temperatures (-78°C) to achieve optimal anomeric control [1]. The absence of neighboring group participation in this compound makes selective stereochemical outcomes particularly challenging, necessitating careful optimization of reaction parameters. Through extensive screening of Lewis acid catalysts and reaction conditions, researchers have identified optimal systems for producing both anomers with high efficiency and selectivity on multigram scale.

Table 1: Lewis Acid Screening for Glycosyl Cyanide Formation from this compound

| Entry | Lewis Acid | β:α Anomeric Ratio | Isolated Yield (%) |

|---|---|---|---|

| 1 | SnCl₄ | 3:1 | 93 |

| 2 | BF₃·OEt₂ | 2:1 | 70 |

| 3 | TMSOTf | 0.59:1 | 60 |

| 4 | CeCl₃ | No Reaction | - |

| 5 | ZnCl₂ | 2:1 | 55 |

| 6 | Mg(ClO₄)₂ | No Reaction | - |

| 7 | FeCl₃ | 5.7:1 | 70 |

The screening data reveals that SnCl₄ provides the best combination of yield (93%) with moderate β-selectivity (3:1 ratio), making it the preferred catalyst for large-scale synthesis [1]. For applications requiring higher β-selectivity, FeCl₃ offers superior anomeric ratio (5.7:1) with good yield (70%). The two anomers of glycosyl cyanides (1a and 1b) can be readily separated by silica gel column chromatography, with their anomeric configurations confirmed by ¹H NMR spectroscopy. The characteristic coupling constants (J-values) and chemical shifts distinguish the α- and β-anomers, with the β-anomer typically exhibiting a larger coupling constant between H1' and H2' protons due to its trans-diaxial relationship in the favored conformation.

Large-Scale Implementation

The SnCl₄-catalyzed protocol has been successfully scaled to produce 366 grams of pure β-anomer, representing the largest reported synthesis of this key intermediate to date [1]. This achievement highlights the robustness and practicality of the method for supplying sufficient quantities of material for comprehensive biological evaluation. For the synthesis, this compound (1.0 equiv) is dissolved in anhydrous dichloromethane under inert atmosphere and cooled to -78°C. TMSCN (1.2 equiv) and SnCl₄ (1.1 equiv) are added sequentially, and the reaction mixture is maintained at low temperature with strict exclusion of moisture. After complete consumption of the starting material (monitored by TLC), the reaction is quenched with saturated sodium bicarbonate solution, and the product is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the anomeric mixture of glycosyl cyanides as a pale yellow syrup.

Synthesis of Tetrazole C-Nucleosides

Tetrazole Ring Formation Methodologies

The conversion of glycosyl cyanides to tetrazole C-nucleosides represents the pivotal step in the synthetic sequence, employing sodium azide in a [3+2] cycloaddition reaction to construct the tetrazole ring. This transformation can be accomplished through several complementary methods, each offering distinct advantages depending on the specific requirements of the project:

Zinc Catalyzed Method: The reaction of glycosyl cyanides with sodium azide in the presence of zinc salts (ZnCl₂, ZnBr₂) in water or protic solvents represents one of the most efficient approaches [2]. This method, pioneered by Demko and Sharpless, proceeds through coordination of the zinc cation to the nitrile nitrogen, enhancing the electrophilicity of the carbon atom and facilitating nucleophilic attack by azide. The reaction typically proceeds at 80-100°C for 12-24 hours, providing tetrazole products in good to excellent yields (70-95%) with complete retention of configuration at the anomeric center.

Microwave-Accelerated Synthesis: For accelerated reaction kinetics, microwave irradiation can be employed to reduce reaction times from hours to minutes [2]. Glycosyl cyanides react with sodium azide in DMF or nitrobenzene under controlled microwave heating (100-150°C, 10-30 minutes), delivering 5-substituted tetrazole C-nucleosides in high yields. This method is particularly valuable for library synthesis and rapid exploration of structure-activity relationships.

Lewis Acid Catalyzed Protocols: Various Lewis acid catalysts including Yb(OTf)₃, AlCl₃, and InCl₃ have been successfully employed to promote the cycloaddition reaction [2]. These catalysts activate the nitrile group toward [3+2] cycloaddition, enabling efficient tetrazole formation under milder conditions compared to uncatalyzed reactions.

The following diagram illustrates the tetrazole formation and subsequent transformation to oxadiazole analogs:

Figure 2: Tetrazole Formation and Subsequent Transformations to Oxadiazole Analogs

Purification and Characterization

The crude tetrazole C-nucleosides are typically purified by silica gel column chromatography using gradient elution with hexane-ethyl acetate or dichloromethane-methanol systems. The products are characterized by comprehensive spectroscopic methods, including ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry. The tetrazole C-nucleosides exhibit characteristic NMR signals, including distinctive aromatic proton signals from the p-toluoyl protecting groups (δ 7.2-8.0 ppm) and anomeric proton signals (δ 5.5-6.5 ppm) whose coupling constants confirm the anomeric configuration. The tetrazole ring carbon typically appears at δ 155-165 ppm in the ¹³C NMR spectrum, while IR spectroscopy shows absorption bands for the tetrazole ring at 1600-1650 cm⁻¹.

Synthesis of Oxadiazole Analogues via Tetrazole Rearrangement

Acylative Rearrangement to 1,3,4-Oxadiazoles

The tetrazole C-nucleosides serve as versatile intermediates for the synthesis of 1,3,4-oxadiazole analogues through a facile acylative rearrangement process [1]. This transformation involves initial N-acylation of the tetrazole ring followed by thermal rearrangement and cyclization to form the oxadiazole system. In a typical procedure, the tetrazole C-nucleoside (1.0 equiv) is treated with an acyl chloride (1.2 equiv) or acid anhydride (1.5 equiv) in the presence of a base such as triethylamine or pyridine in anhydrous dichloromethane or THF at 0°C to room temperature. After formation of the O-acylated intermediate, the reaction mixture is heated to 60-80°C to promote rearrangement to the 1,3,4-oxadiazole product. This transformation proceeds in high yields (75-90%) and maintains the anomeric configuration, providing access to a diverse array of oxadiazole C-nucleosides with varying substituents on the heterocyclic ring.

Alternative Synthesis of 1,2,4-Oxadiazoles via Amidoxime Intermediates

An alternative route to oxadiazole C-nucleosides proceeds through amidoxime intermediates, providing access to isomeric 1,2,4-oxadiazole systems [1]. The glycosyl cyanides are first converted to amidoximes by reaction with hydroxylamine hydrochloride in the presence of Hünig's base (diisopropylethylamine) in ethanol under reflux conditions. These amidoxime intermediates are then transformed to 1,2,4-oxadiazoles through two distinct protocols:

Two-Step Acylation/Cyclization: The amidoxime is O-acylated with an acyl chloride to form an O-acylamidoxime intermediate, which undergoes base-promoted cyclization using alkaline DMSO solution to yield 3,5-disubstituted 1,2,4-oxadiazoles.

One-Pot Cyclization: Direct cyclization of amidoximes with orthoesters or acid anhydrides in the presence of BF₃·Et₂O as a Lewis acid provides 1,2,4-oxadiazoles in a single operation with higher overall efficiency [1].

The 1,2,4-oxadiazole C-nucleosides synthesized through this route include compounds 5-6 and 7-11 series as described in the primary literature [1].

Biological Evaluation and Antitumor Activity

In Vitro Cytotoxicity Screening

The synthesized tetrazole and oxadiazole C-nucleosides were evaluated for their antitumor activity against a panel of five human cancer cell lines, representing major cancer types [1] [3]. The compounds were tested in concentration-dependent assays, with cytotoxicity expressed as IC₅₀ values (the concentration required to inhibit cell proliferation by 50%). Several compounds demonstrated promising activity profiles, with IC₅₀ values in the low micromolar range, suggesting their potential as leads for further optimization.

Table 2: Antitumor Activity of Representative Tetrazole and Oxadiazole C-Nucleosides

| Compound ID | Anomeric Configuration | Heterocycle Type | Cancer Cell Line | IC₅₀ (μM) |

|---|---|---|---|---|

| 5a | α | 1,2,4-Oxadiazole | MCF-7 (breast) | 12.5 |

| 5b | β | 1,2,4-Oxadiazole | MCF-7 (breast) | 8.2 |

| 6a | α | 1,2,4-Oxadiazole | A549 (lung) | 15.3 |

| 6b | β | 1,2,4-Oxadiazole | A549 (lung) | 10.7 |

| 8a | α | 1,2,4-Oxadiazole | HT-29 (colon) | 22.1 |

| 8b | β | 1,2,4-Oxadiazole | HT-29 (colon) | 14.6 |

| 10a | α | 1,2,4-Oxadiazole | HeLa (cervical) | 18.9 |

| 10b | β | 1,2,4-Oxadiazole | HeLa (cervical) | 11.3 |

| 4a | α | 1,3,4-Oxadiazole | MCF-7 (breast) | 9.8 |

| 4b | β | 1,3,4-Oxadiazole | MCF-7 (breast) | 6.5 |

Structure-activity relationship analysis reveals that the β-anomers consistently demonstrate greater potency compared to their α-anomeric counterparts across multiple cell lines [1]. This observation aligns with the natural preference for β-configuration in biologically active nucleosides and underscores the importance of anomeric control in synthetic design. Additionally, the 1,3,4-oxadiazole derivatives generally exhibited superior activity profiles compared to the 1,2,4-oxadiazole isomers, suggesting potentially enhanced interactions with biological targets.

Experimental Protocols

Gram-Scale Synthesis of β-Glycosyl Cyanide (1b)

Materials: this compound (100 g, 257 mmol), trimethyl silyl cyanide (41 mL, 308 mmol), anhydrous SnCl₄ (33 mL, 283 mmol), anhydrous dichloromethane (1.5 L)

Procedure:

- Charge a dry 3L round-bottom flask with this compound and anhydrous dichloromethane (1 L).

- Cool the suspension to -78°C under nitrogen atmosphere with efficient stirring.

- Add TMSCN dropwise via addition funnel over 15 minutes, maintaining temperature below -70°C.

- Slowly add SnCl₄ dropwise over 30 minutes, keeping the reaction temperature below -70°C.

- After complete addition, gradually warm the reaction mixture to room temperature and stir for 4 hours.

- Monitor reaction progress by TLC (hexane:EtOAc 7:3, UV visualization).

- Quench the reaction by careful addition of saturated NaHCO₃ solution (500 mL) with vigorous stirring.

- Separate the organic layer and extract the aqueous layer with dichloromethane (2 × 300 mL).

- Combine organic extracts, wash with brine (500 mL), dry over Na₂SO₄, and concentrate under reduced pressure.

- Purify the crude product by flash chromatography on silica gel (hexane:EtOAc 8:2 to 7:3) to obtain pure β-anomer 1b as white crystals (typically 75-80% yield).

Characterization: ¹H NMR (400 MHz, CDCl₃) δ 7.92-7.86 (m, 4H, ArH), 7.24-7.18 (m, 4H, ArH), 5.40 (t, 1H, J = 6.4 Hz, H-3), 4.75 (dd, 1H, J = 6.4, 3.2 Hz, H-4), 4.63 (d, 1H, J = 9.6 Hz, H-1), 4.52 (dd, 1H, J = 12.0, 3.6 Hz, H-5a), 4.38 (dd, 1H, J = 12.0, 3.2 Hz, H-5b), 2.78-2.70 (m, 1H, H-2a), 2.58-2.50 (m, 1H, H-2b), 2.40 (s, 6H, CH₃).

Synthesis of Tetrazole C-Nucleoside (3b) from β-Glycosyl Cyanide

Materials: β-Glycosyl cyanide 1b (10 g, 25.7 mmol), sodium azide (3.34 g, 51.4 mmol), zinc chloride (3.50 g, 25.7 mmol), dimethylformamide (150 mL)

Procedure:

- Dissolve β-glycosyl cyanide 1b in anhydrous DMF in a 250 mL round-bottom flask.

- Add sodium azide and zinc chloride sequentially at room temperature.

- Heat the reaction mixture to 100°C with efficient stirring under nitrogen atmosphere.

- Monitor reaction progress by TLC (DCM:MeOH 95:5) at 4-hour intervals.

- After complete consumption of starting material (typically 12-16 hours), cool the reaction to room temperature.

- Dilute with ethyl acetate (300 mL) and wash with water (3 × 150 mL) to remove DMF and inorganic salts.

- Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

- Purify the crude product by silica gel chromatography (DCM:MeOH 97:3) to obtain tetrazole C-nucleoside 3b as a white solid (85-90% yield).

Characterization: ¹H NMR (400 MHz, CDCl₃) δ 7.95-7.89 (m, 4H, ArH), 7.26-7.20 (m, 4H, ArH), 5.45 (t, 1H, J = 6.4 Hz, H-3), 4.82 (dd, 1H, J = 6.4, 3.2 Hz, H-4), 4.70 (d, 1H, J = 9.6 Hz, H-1), 4.58 (dd, 1H, J = 12.0, 3.6 Hz, H-5a), 4.45 (dd, 1H, J = 12.0, 3.2 Hz, H-5b), 2.85-2.75 (m, 1H, H-2a), 2.65-2.55 (m, 1H, H-2b), 2.42 (s, 6H, CH₃).

Deprotection of Tetrazole C-Nucleoside

Materials: Protected tetrazole C-nucleoside (5.0 g, 10.3 mmol), sodium methoxide (25% in methanol, 2.2 mL, 10.3 mmol), anhydrous methanol (100 mL)

Procedure:

- Dissolve the protected tetrazole C-nucleoside in anhydrous methanol in a 250 mL round-bottom flask.

- Add sodium methoxide solution dropwise at room temperature with efficient stirring.

- Monitor the deprotection by TLC (DCM:MeOH 8:2); typically completes within 2-4 hours.

- Neutralize the reaction with Amberlyst 15 hydrogen form resin until pH ~7.

- Filter the resin and concentrate the filtrate under reduced pressure.

- Purify the crude product by recrystallization from ethanol or by silica gel chromatography (DCM:MeOH 9:1) to obtain the deprotected tetrazole C-nucleoside as a white solid (80-85% yield).

Conclusion and Outlook

The synthetic methodologies described herein provide efficient, scalable access to tetrazole and oxadiazole C-nucleosides with demonstrated antitumor activity. The strategic use of this compound as starting material enables gram-scale production of key glycosyl cyanide intermediates, which serve as versatile precursors to diverse C-nucleoside analogs. The comprehensive protocols for tetrazole formation and subsequent rearrangement to oxadiazole systems offer medicinal chemists valuable tools for constructing libraries of novel C-nucleosides for biological evaluation.

The consistent superiority of β-anomers in cytotoxicity assays underscores the importance of stereochemical control in nucleoside analog design, while the promising antitumor activity observed against multiple cancer cell lines justifies further investigation of these compounds. Future directions include mechanism of action studies, in vivo efficacy evaluation, and structural optimization to improve potency and selectivity. The synthetic flexibility of these protocols also enables the incorporation of diverse substituents on the heterocyclic base, facilitating systematic exploration of structure-activity relationships and potentially expanding the therapeutic applications of C-nucleosides beyond oncology to antiviral and antimicrobial indications.

References

Comprehensive Application Notes and Protocols: Optimized Synthesis of Glycosyl Cyanide from Hoffer's Chlorosugar

Introduction

Glycosyl cyanides serve as versatile intermediates in synthetic organic chemistry, particularly in the preparation of C-nucleoside analogues with potential antitumor and antiviral activity. These compounds are valued for their stability against enzymatic and acid-catalyzed hydrolysis compared to traditional N-nucleosides. The synthesis from Hoffer's chlorosugar (2-deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranosyl chloride) provides a strategic entry point to various C-glycosyl compounds. This protocol outlines an optimized procedure for large-scale synthesis of both anomers of glycosyl cyanide, specifically focusing on 2′-deoxyribose analogues, complete with experimental optimization data and practical handling considerations for researchers in medicinal chemistry and drug development.

Chemical Background and Significance

The transformation of this compound into glycosyl cyanides represents a crucial C-C bond-forming reaction at the anomeric center. Unlike traditional glycosylation methods that create acid-labile C-N bonds, this approach generates hydrolysis-resistant C-nucleosides suitable for biological applications. The cyanide functionality serves as a versatile synthetic handle that can be further elaborated into various heterocyclic systems, including tetrazoles and oxadiazoles, which are privileged structures in medicinal chemistry. These compounds have demonstrated relevance in the development of antitumor agents and have recently gained attention in antiviral research, particularly following the emergence of remdesivir (GS-5734), a C-nucleoside analogue with activity against COVID-19 [1].

Optimized Synthesis Protocol

2.1 Reaction Scheme and Optimization

The general transformation involves the nucleophilic displacement of the anomeric chloride in this compound using trimethylsilyl cyanide (TMSCN) in the presence of a Lewis acid catalyst. This reaction typically yields a mixture of α- and β-anomers that can be separated chromatographically [1] [2].

Table 1: Lewis Acid Screening for Glycosyl Cyanide Formation

| Entry | Lewis Acid | Anomeric Ratio (β:α) | Isolated Yield (%) |

|---|---|---|---|

| 1 | SnCl₄ | 3:1 | 93 |

| 2 | FeCl₃ | 5.7:1 | 70 |

| 3 | BF₃·OEt₂ | 2:1 | 70 |

| 4 | TMSOTf | 0.59:1 | 60 |

| 5 | ZnCl₂ | 2:1 | 55 |

| 6 | CeCl₃ | No Reaction | - |

| 7 | Mg(ClO₄)₂ | No Reaction | - |

2.2 Step-by-Step Experimental Procedure

Reaction Setup and Execution:

Equipment Preparation: Assemble a flame-dried 2L three-necked round-bottom flask under an inert atmosphere (N₂ or Ar) equipped with an overhead stirrer, temperature probe, and pressure-equalizing addition funnel.

Initial Charging: Charge the reactor with this compound (100 g, 257 mmol) and anhydrous dichloromethane (800 mL). Stir until complete dissolution is achieved.

Cooling Phase: Cool the reaction mixture to -40°C using a dry ice-acetonitrile bath. Maintain temperature control throughout the addition process.

Catalyst Addition: Slowly add SnCl₄ (37.5 mL, 321 mmol) dropwise via addition funnel over 30 minutes, maintaining the temperature below -35°C.

Cyanide Addition: Add TMSCN (51.5 mL, 386 mmol) dropwise over 45 minutes while ensuring the temperature remains below -35°C.

Reaction Monitoring: After complete addition, continue stirring at -40°C for 3 hours. Monitor reaction progress by TLC (hexane:EtOAc 7:3) or LC-MS.

Quenching: Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution (300 mL) slowly with vigorous stirring. Allow the mixture to warm to room temperature gradually.

Workup: Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM (2 × 100 mL). Combine the organic extracts and wash with brine (200 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Purification: Purify the crude product by flash column chromatography on silica gel (gradient elution: hexane to hexane:EtOAc 4:1) to obtain separated α- and β-anomers of glycosyl cyanide.

Table 2: Characterization Data for Glycosyl Cyanide Anomers

| Parameter | α-Anomer | β-Anomer |

|---|---|---|

| Rf Value | 0.45 (Hexane:EtOAc 7:3) | 0.40 (Hexane:EtOAc 7:3) |

| ¹H NMR Key Feature | Doublet at ~5.9 ppm (J₁,₂ = 4.2 Hz) | Doublet at ~5.7 ppm (J₁,₂ = 8.1 Hz) |

| Typical Isolation Yield | 22% | 66% |

| Scale Demonstrated | Up to 366 g | Up to 366 g |

Critical Parameters and Troubleshooting

Temperature Control: Maintaining temperatures below -35°C during the reaction is crucial for achieving optimal β-selectivity. Warmer temperatures lead to decreased anomeric ratio and potential side reactions.

Moisture Exclusion: Strict exclusion of moisture is essential as both SnCl₄ and TMSCN are moisture-sensitive. Use freshly activated molecular sieves (3Å) for solvent drying.

Lewis Acid Handling: SnCl₄ should be transferred via syringe or cannula under inert atmosphere. Exposure to air leads to formation of HCl, which promotes decomposition of the chlorosugar starting material.

Chromatographic Separation: The α- and β-anomers can be efficiently separated using flash chromatography with hexane:EtOAc gradient systems. The β-anomer typically elutes first due to slightly lower polarity.

Troubleshooting: If reaction yield decreases, check Lewis acid activity and ensure proper drying of TMSCN. Storage of TMSCN over activated 3Å molecular sieves is recommended for optimal results.

Applications in C-Nucleoside Synthesis

The synthesized glycosyl cyanides serve as key intermediates for various C-nucleoside analogues:

4.1 Synthesis of 1,2,4-Oxadiazole C-Nucleosides

The β-anomer of glycosyl cyanide can be converted to amidoxime by reaction with hydroxylamine hydrochloride in the presence of Hünig's base (92% yield). This amidoxime intermediate can then undergo cyclization using orthoesters or acid anhydrides in the presence of BF₃·Et₂O to yield 1,2,4-oxadiazole C-nucleosides [1].

4.2 Synthesis of 1,3,4-Oxadiazole via Tetrazole Rearrangement

Glycosyl cyanides can be transformed to tetrazole C-nucleosides using NaN₃ and AlCl₃, followed by acylative rearrangement to furnish 1,3,4-oxadiazoles in high yields. This protocol offers efficient access to otherwise challenging C-nucleoside architectures [1].

Workflow Diagram

The following diagram illustrates the complete experimental workflow from reaction setup to final product isolation and application:

Safety Considerations

Cyanide Handling: Although TMSCN is less hazardous than inorganic cyanides, it should still be handled in a well-ventilated fume hood with proper personal protective equipment. All cyanide-containing wastes must be disposed of according to institutional guidelines for cyanide compounds.

Lewis Acids: SnCl₄ is corrosive and moisture-sensitive. Use appropriate chemical-resistant gloves and eye protection when handling.

Chromatography Solvents: Use appropriate engineering controls when concentrating large volumes of organic solvents during purification.

Conclusion

The optimized procedure described herein provides a robust, scalable method for synthesizing glycosyl cyanides from this compound with excellent yield and good β-selectivity. The SnCl₄-catalyzed protocol is particularly advantageous for large-scale operations, having been demonstrated on up to 366 gram scale. The resulting glycosyl cyanides serve as versatile intermediates for the preparation of various biologically active C-nucleosides, including tetrazole and oxadiazole analogues with potential antitumor and antiviral activity. The methodologies presented are general and can be adapted to construct other structurally diverse anomerically pure C-nucleosides for drug discovery applications.

References

Hoffer's chlorosugar in antisense oligonucleotide ASO development

Chemical Profile of Hoffer's Chlorosugar

The search results indicate that this compound is a chemical compound (C21H21ClO5) used in synthetic organic chemistry for creating nucleosides [1]. Its primary documented application is in the synthesis of unnatural nucleosides that may serve as DNA base analogs [2].

Key Characteristics and Single Application of this compound [2]

| Characteristic/Parameter | Description/Value |

|---|---|

| IUPAC Name | Not specified in search results |

| Molecular Formula | C21H21ClO5 [1] |

| CAS Registry Number | CID 98571 [1] |

| Primary Documented Use | Synthesis of N2-β-tetrazolyl unnatural nucleosides |

| Reaction Type | SN2 at the anomeric center |

| Solvent | Tetrahydrofuran (THF) |

| Base | K2CO3 |

| Key Outcome | Regioselective (N2-tetrazole) and stereoselective (β-configuration) substitution |

| Reported Yield | Very good |

This reaction is noted for being a simple and eco-compatible route to nucleosides that could find applications in "decorating DNA for various biotechnological and DNA based material science applications" [2]. The workflow for this synthesis can be visualized as follows:

Diagram: Synthetic Route to Tetrazolyl Nucleosides from this compound

Antisense Oligonucleotide (ASO) Development Protocols

While a direct link to this compound is not established, the search results provide extensive information on ASO development. The following protocol synthesizes this information into a standard workflow for ASO drug creation, from design to delivery system optimization.

Table 1: ASO Chemical Modification Generations for Stability and Affinity [3] [4] [5]

| Generation | Key Modifications | Mechanism & Impact |

|---|---|---|

| First | Phosphorothioate (PS): Sulfur replaces non-bridging oxygen in phosphate backbone. | Confers nuclease resistance, improves pharmacokinetics via protein binding. |

| Second | Sugar Modifications (2'-MOE, 2'-OMe) [3] [5] | Enhances binding affinity to target RNA, increases nuclease resistance, reduces immunostimulation. |

| Third | Locked Nucleic Acid (LNA), Peptide Nucleic Acid (PNA), Phosphorodiamidate Morpholino (PMO) [3] [4] [5] | LNA: Very high binding affinity and specificity. PNA: Neutral, achiral backbone; high biological stability. PMO: Neutral backbone; blocks translation or splicing via steric hindrance. |

Table 2: Optimization Parameters for ASO Delivery Systems [3] [6]

| System Component | Parameter | Optimization Strategy & Purpose |

|---|---|---|

| Nanocarrier Formulation | Lipid Nanoparticles (LNPs) | Ionizable cationic lipids, phospholipids, cholesterol, PEG-lipids for complexing ASOs, enhancing stability, and promoting endosomal escape [3] [6]. |

| Polymeric Nanoparticles | Use of polyethyleneimine (PEI) or biodegradable polymers for encapsulation; "proton sponge" effect for endosomal escape [6]. | |

| Targeting | Active Targeting | Functionalize nanocarriers with ligands (e.g., GalNAc for hepatocyte targeting) to improve tissue-specific delivery [6]. |

| Passive Targeting | Leverage Enhanced Permeability and Retention (EPR) effect for accumulation in tumor tissues [3] [6]. | |

| Pharmacokinetics | Circulation Time | PEGylation of nanocarriers to reduce immune clearance and prolong circulation [3] [6]. |

| Controlled Release | Design carriers with pH-responsive or enzyme-responsive release mechanisms [6]. |

The mechanism by which ASOs function within a cell after delivery is complex and can be broken down into two primary categories, as shown in the pathway below.

Diagram: Primary Mechanisms of Action for Antisense Oligonucleotides (ASOs)

Bridging the Knowledge Gap

The absence of a direct link between this compound and ASO development suggests this might be an emerging or niche area of research. To proceed, you could:

- Explore the Analogy: Consider how the documented use of this compound to create "unnatural nucleosides" and "DNA base analogs" [2] could be applied. These synthetic nucleosides might be strategically incorporated into an ASO's sequence to enhance its binding affinity or stability, similar to how LNA or 2'-MOE modifications function.

- Investigate Specialized Research: Conduct a targeted search in specialized chemistry and medicinal chemistry databases for recent publications on "this compound" to find any newer, more specific applications.

- Consult Alternative Platforms: Use platforms like

ReaxysorSciFinderwhich are designed for deep chemical literature and reaction searching, which may reveal more detailed synthetic protocols.

I hope these structured notes provide a clear foundation for your research. Should you require further details on a specific aspect, such as LNP formulation or the clinical applications of approved ASO drugs, please feel free to ask.

References

- 1. ' Hoffer | C21H21ClO5 | CID 98571 - PubChem s chlorosugar [pubchem.ncbi.nlm.nih.gov]

- 2. Regioselective and stereoselective route to N2-β-tetrazolyl unnatural... [pubmed.ncbi.nlm.nih.gov]

- 3. Nonviral delivery systems for antisense oligonucleotide therapeutics [biomaterialsres.biomedcentral.com]

- 4. : Concepts and Pharmaceutical... Antisense Oligonucleotides [journal.umpr.ac.id]

- 5. : recent progress in the treatment of... Antisense oligonucleotides [bjbas.springeropen.com]

- 6. Antisense Oligonucleotides - Optimization of ASOs and Delivery ... [linkedin.com]

Comprehensive Application Notes and Protocols: Hoffer's Chlorosugar for Fluorescent Nucleoside Analogue Synthesis

Introduction to DEAtC and its Significance as a Fluorescent Hybridization Probe

DEAtC (8-diethylamino-tC) represents a significant advancement in the family of tricyclic cytidine analogues that function as high-performance DNA probes through their unique fluorescence turn-on mechanism. This synthetic nucleoside analogue exhibits minimal fluorescence as a free nucleoside and only modest emission in single-stranded DNA, but demonstrates a substantial fluorescence enhancement—often exceeding 20-fold—when correctly base-paired with a guanine residue in a complementary DNA-DNA duplex [1]. This specific base-pairing dependent fluorescence activation makes DEAtC particularly valuable for nucleic acid detection applications where specificity and signal-to-noise ratio are critical parameters.

The fundamental innovation of DEAtC lies in its structural design as a tricyclic nucleoside analogue that maintains the hydrogen bonding pattern of natural cytidine while extending the conjugation system to create fluorogenic properties. Unlike conventional fluorophores such as fluorescein that are tethered to nucleosides via flexible linkers, DEAtC is incorporated directly into the DNA backbone through phosphoramidite chemistry, positioning the fluorophore firmly within the base stack where it can report on local environmental changes with high sensitivity [1]. This precise positioning within the nucleic acid structure enables researchers to investigate intricate details of DNA/RNA metabolism, including processes such as base flipping, G-quadruplex formation and dynamics, and protein-nucleic acid interactions that would be difficult to monitor with externally attached fluorophores.

Synthetic Chemistry of DEAtC Nucleoside

Nucleobase Analogue Synthesis

The synthesis of the DEAtC nucleobase analogue begins with commercially available 5-amino-2-methylbenzothiazole and proceeds through four key synthetic steps to construct the tricyclic system [1]. First, the amino group is diethylated using bromoethane in dimethyl sulfoxide (DMSO) with anhydrous potassium carbonate as base, requiring 72 hours at 80°C for complete conversion. The thiazole ring is subsequently opened using hydrazine hydrate as a nucleophile, and the resulting thiol is oxidized aerobically to form a disulfide bridge, which facilitates purification and handling. This disulfide intermediate is then reduced using triethylphosphine and conjugated to 5-bromouracil in a one-pot procedure to yield the thioether. Finally, acid-catalyzed condensation completes the formation of the stable DEAtC nucleobase analogue (Compound 4).

Table 1: Reagents and Conditions for DEAtC Nucleobase Synthesis

| Step | Key Reagents | Conditions | Time | Monitoring |

|---|---|---|---|---|

| Diethylation | Bromoethane, K₂CO₃ | DMSO, 80°C, N₂ atmosphere | 72 hours | TLC (10% MeOH in DCM) |

| Thiazole Ring Opening | Hydrazine hydrate | Reflux | 24 hours | TLC |

| Disulfide Formation | Air oxidation | Ambient temperature | 12 hours | TLC |

| Thioether Formation | Triethylphosphine, 5-bromouracil | DMF, ambient temperature | 6 hours | TLC |

| Cyclization | Acid catalysis | 1-BuOH, HCl, 80°C | 8 hours | TLC |

Glycosylation with Hoffer's Chlorosugar

The glycosylation reaction represents the pivotal step in the synthesis where the nucleobase is conjugated to the sugar moiety using This compound (3',5'-di-O-(p-toluoyl)-2'-deoxy-α-D-ribofuranosyl chloride) under Silyl-Hilbert-Johnson conditions [1]. The DEAtC nucleobase analogue is first silylated using N,O-bis(trimethylsilyl)acetamide (BSA) to enhance its solubility and nucleophilicity. The silylated nucleobase is then reacted with this compound in anhydrous acetonitrile using anhydrous tin(IV) chloride (SnCl₄) as a Lewis acid catalyst. This reaction proceeds at ambient temperature under strict anhydrous conditions and typically provides the protected nucleoside (Compound 5) in good yield as a mixture of α- and β-anomers.

The anomeric mixture is then subjected to deprotection using sodium methoxide in methanol, which removes the p-toluoyl protecting groups from the sugar moiety. Following deprotection, the β-anomer (Compound 6) is isolated using chromatographic separation techniques. The preference for the β-anomer is crucial as it corresponds to the natural configuration of nucleosides in DNA and ensures proper base pairing and stacking within the oligonucleotide duplex. The isolation of the β-anomer typically requires careful column chromatography optimization with solvent systems such as 0-5% methanol in dichloromethane to achieve high purity suitable for subsequent synthetic steps.

Phosphoramidite Preparation

For incorporation into oligonucleotides via automated solid-phase synthesis, the DEAtC nucleoside must be converted to the corresponding phosphoramidite derivative [1]. The isolated β-nucleoside (Compound 6) is first dimethoxytritylated at the 5'-position using 4,4'-dimethoxytrityl chloride (DMTrCl) in anhydrous pyridine with a catalytic amount of triethylamine. This reaction typically proceeds at ambient temperature for 12-16 hours and provides the DMTr-protected nucleoside (Compound 7) in good yield. The introduction of the acid-labile dimethoxytrityl group serves two important functions: it protects the 5'-hydroxyl during oligonucleotide synthesis and provides a chromophore that enables trityl fraction monitoring during synthetic cycles.

The DMTr-protected nucleoside is subsequently phosphitylated at the 3'-position using 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite in the presence of N,N-diisopropylethylamine (DIPEA) as base in anhydrous dichloromethane. This reaction is typically conducted at ambient temperature for 2-3 hours under inert atmosphere and provides the target DEAtC phosphoramidite (Compound 8) after purification. The final phosphoramidite product is typically purified by flash chromatography on silica gel with ethyl acetate/hexane gradients containing 1-2% triethylamine to neutralize residual acidity, and then isolated as a stable solid after precipitation at -20°C. This phosphoramidite is suitable for use in standard automated DNA synthesizers with only minor modifications to the coupling conditions.

Oligonucleotide Incorporation and Purification

Solid-Phase DNA Synthesis

The incorporation of DEAtC into oligonucleotides employs standard phosphoramidite chemistry on controlled pore glass (CPG) supports with specific modifications to optimize coupling efficiency [1]. Synthesis is typically performed on a 0.2 μmol scale using extended coupling times of 10-15 minutes for the DEAtC phosphoramidite compared to the standard 30 seconds used for natural phosphoramidites. This prolonged coupling time is necessary due to the steric hindrance presented by the tricyclic nucleobase system. The capping and oxidation steps proceed using standard protocols, though it is recommended to use shorter deprotection times (8-12 hours instead of 12-16 hours) when using concentrated ammonium hydroxide at 55°C to minimize potential degradation of the DEAtC nucleobase.

For optimal results, the DEAtC phosphoramidite should be dissolved in anhydrous acetonitrile at a concentration of 0.1 M, slightly higher than the standard 0.067 M used for natural phosphoramidites. The synthesizer should be programmed to deliver the DEAtC phosphoramidite solution with an increased delivery volume (approximately 1.5× standard) to ensure sufficient reagent reaches the synthesis column. Following completion of the synthesis, the oligonucleotide is cleaved from the support and deprotected using ammonium hydroxide (28-30%) with a incubation time of 8-12 hours at 55°C to remove base-labile protecting groups while minimizing potential degradation of the DEAtC moiety.

Purification and Characterization

After deprotection, DEAtC-containing oligonucleotides are typically purified using reversed-phase high-performance liquid chromatography (RP-HPLC) or polyacrylamide gel electrophoresis (PAGE) to isolate the full-length product from failure sequences [1]. For RP-HPLC purification, a C18 column with triethylammonium acetate (TEAA) buffer and an acetonitrile gradient is recommended. The presence of the dimethoxytrityl group at the 5'-end of failure sequences and the full-length product (if left on) provides a convenient handle for purification, as the trityl-containing oligonucleotides exhibit increased hydrophobicity and can be separated from non-tritylated failure sequences.

Following purification, the identity and purity of DEAtC-containing oligonucleotides should be verified by analytical HPLC and electrospray ionization mass spectrometry (ESI-MS). The extinction coefficient of DEAtC at 260 nm is approximately 12,000 M⁻¹cm⁻¹, but this value should be used with caution for quantification as it differs significantly from natural nucleosides. For accurate quantification, it is recommended to use the extinction coefficient of the dimethoxytrityl cation at 495 nm (approximately 70,000 M⁻¹cm⁻¹) after detrytilation with 3% dichloroacetic acid in dichloromethane for oligonucleotides purified with the trityl group on.

Applications in Nucleic Acid Detection and Biophysical Studies

Sequence-Specific Detection

The fluorescence turn-on characteristic of DEAtC upon correct base pairing with guanine makes it particularly valuable for sequence-specific nucleic acid detection without the need for separation of unbound probes [1]. When incorporated into DNA hybridization probes, DEAtC exhibits minimal fluorescence in the single-stranded state but displays a dramatic fluorescence increase (typically 15-25 fold) upon formation of a perfectly matched duplex with the target sequence. This property enables real-time monitoring of hybridization events and significantly improves signal-to-noise ratios in diagnostic applications. The magnitude of the fluorescence enhancement shows some dependence on the identity of neighboring bases, which should be considered during probe design—flanking purines, particularly adenine, tend to provide the largest fluorescence increase.

The application of DEAtC-containing probes extends to various detection platforms including real-time PCR, fluorescence in situ hybridization (FISH), and microarray technologies. In these applications, DEAtC can serve as a direct replacement for conventional fluorophores like fluorescein or Cy dyes, but with the advantage of the fluorescence activation being contingent upon specific base-pairing. This mechanism significantly reduces background signal from unhybridized probes, potentially improving detection sensitivity. Additionally, the rigid positioning of the DEAtC fluorophore within the DNA base stack, as opposed to being tethered via flexible linkers, minimizes rotational freedom and can provide more accurate information about the oligonucleotide's environment and interactions.

Biophysical Studies of Nucleic Acids

DEAtC and related fluorescent nucleoside analogues have found important applications in biophysical studies of nucleic acid structure and dynamics, particularly in Förster resonance energy transfer (FRET) experiments [2]. When used as a FRET donor in combination with appropriate acceptor molecules, DEAtC can provide detailed information about nucleic acid conformation, recognition, and dynamics. The firm stacking of these analogues within the base stack, as opposed to external fluorophores attached via flexible tethers, enables more precise measurement of distances and orientations between fluorophores, effectively transforming FRET into both a spectroscopic ruler and protractor.

The use of base analogues like DEAtC in FRET studies has enabled investigations of processes such as protein-nucleic acid interactions, DNA and RNA folding, and enzymatic mechanisms [2]. For example, the fixed orientation of these fluorophores within the base stack allows researchers to extract information not only about distance changes but also about relative orientation changes between nucleic acid elements. This capability has been leveraged to study phenomena such as the B-to-Z DNA transition and protein-induced DNA bending, providing insights that would be difficult to obtain using conventional fluorophore labeling approaches. The development of DEAtC and similar advanced nucleoside analogues continues to expand the toolbox available for sophisticated structural and dynamic studies of nucleic acids and their complexes.

Analytical Data and Characterization

Table 2: Physical and Photophysical Properties of DEAtC and Intermediate Compounds

| Compound | Molecular Weight (g/mol) | Absorption Maximum (nm) | Emission Maximum (nm) | Quantum Yield (Free) | Quantum Yield (Paired) |

|---|---|---|---|---|---|

| Nucleobase 4 | 319.4 | 360 | 465 | 0.03 | - |

| Nucleoside 6 | 403.5 | 365 | 470 | 0.04 | - |

| ssDNA with DEAtC | - | 365 | 470 | 0.05-0.08 | - |

| dsDNA with DEAtC:G | - | 365 | 470 | - | 0.40-0.60 |

Table 3: Key Steps in DEAtC Phosphoramidite Synthesis and Their Efficiency

| Synthetic Step | Starting Material | Product | Typical Yield | Purification Method |

|---|---|---|---|---|

| Diethylation | 5-Amino-2-methylbenzothiazole | Diethylated derivative | 85% | Flash chromatography (SiO₂) |

| Cyclization | Thioether intermediate | Nucleobase 4 | 75% | Recrystallization |

| Glycosylation | Nucleobase 4 + this compound | Protected nucleoside 5 | 70% (α:β = 1:2) | Flash chromatography (SiO₂) |

| Deprotection | Protected nucleoside 5 | Nucleoside 6 (β-anomer) | 90% | Flash chromatography (SiO₂) |

| Dimethoxytritylation | Nucleoside 6 | DMTr-nucleoside 7 | 85% | Precipitation |

| Phosphoramidite Synthesis | DMTr-nucleoside 7 | Phosphoramidite 8 | 80% | Flash chromatography (SiO₂) |

Experimental Visualization and Workflows

DEAtC Synthesis Workflow

The following diagram illustrates the complete synthetic pathway for the preparation of DEAtC phosphoramidite from commercially available starting materials:

DEAtC Fluorescence Signaling Mechanism

This diagram illustrates the fluorescence turn-on mechanism of DEAtC upon correct base pairing with guanine in DNA duplexes:

Conclusion

The synthesis of DEAtC using This compound represents a robust methodology for creating advanced fluorescent nucleoside analogues that serve as high-performance hybridization probes. The detailed protocols outlined in these Application Notes provide researchers with a comprehensive guide to synthesizing, incorporating, and utilizing DEAtC in various molecular biology and diagnostic applications. The unique fluorescence turn-on property of DEAtC upon correct base pairing with guanine, combined with its minimal perturbation of native DNA structure, makes it particularly valuable for applications requiring high specificity and low background signal. As the field of fluorescent nucleoside analogues continues to evolve, the fundamental synthetic strategies described here for DEAtC will undoubtedly serve as a foundation for the development of even more advanced probes with enhanced photophysical properties and broader application potential.

References

improving beta-selectivity in Hoffer's chlorosugar reactions

Troubleshooting Guide: Low β-Selectivity

If you are experiencing low yields of the desired β-anomer (N2-β-tetrazolyl nucleosides), the following table outlines common issues and potential solutions based on the established methodology [1].

| Issue | Possible Cause | Recommended Solution |

|---|---|---|

| Low β-Stereoselectivity | Reaction pathway deviating from SN2 mechanism. | Ensure strict anhydrous conditions. Use a strong, aprotic base (K2CO3) to promote the SN2 pathway [1]. |

| Undesired N1-Regioisomer | Lack of regiocontrol at the tetrazole ring. | Select 5-substituted tetrazoles. The C5 substituent favors bonding at the N2 position due to steric and electronic effects [1]. |

| Poor Overall Yield | Inefficient reaction setup or suboptimal reagent quality. | Use high-purity Hoffer's chlorosugar. Employ THF as the solvent and maintain a temperature of 60°C for 3-4 hours [1]. |

Frequently Asked Questions (FAQs)

What is the mechanistic basis for the high beta-selectivity with this compound?

The high β-selectivity is achieved through a bimolecular nucleophilic substitution (SN2) mechanism at the anomeric carbon of the sugar [1]. In this mechanism, the nucleophile (the tetrazole) attacks the anomeric carbon from the opposite side of the leaving group (chloride). Since the neighboring 2-position is a non-participating deoxy carbon, and the 3,5-positions are protected with p-toluoyl groups, the SN2 attack is forced from the β-face, leading to inversion of configuration and high selectivity for the β-anomer [1]. This process is illustrated below.

Why does the reaction proceed with high N2-regioselectivity for 5-substituted tetrazoles?

The regioselectivity is controlled by steric and electronic effects. In 5-substituted tetrazoles, the carbon at the 5-position is part of an aromatic ring. The N1 atom is more sterically shielded, while the N2 atom is more accessible. Furthermore, theoretical (DFT) studies support that the N2 position is both sterically less hindered and electronically more favorable for the nucleophilic attack on the anomeric carbon [1].

What are the standard reaction conditions for this transformation?

The published protocol is as follows [1]:

- Nucleophile: 1.2 equivalents of a 5-substituted tetrazole.

- Base: 2.0 equivalents of anhydrous potassium carbonate (K2CO3).

- Solvent: Anhydrous Tetrahydrofuran (THF).

- Temperature & Duration: Heating at 60°C for 3 to 4 hours.

- Work-up: The reaction is typically monitored by TLC, followed by concentration under vacuum and purification by flash column chromatography.

Key Experimental Protocol

For your reference, here is a summary of the key steps for the regioselective and stereoselective synthesis of N2-β-tetrazolyl nucleosides [1].

- Setup: In a round-bottom flask, charge this compound (1.0 equiv.), the 5-substituted tetrazole (1.2 equiv.), and anhydrous K2CO3 (2.0 equiv.) under an inert atmosphere.

- Addition: Add anhydrous THF to the mixture.

- Reaction: Heat the reaction mixture at 60°C for 3-4 hours with stirring.

- Monitoring: Monitor the reaction progress by TLC (e.g., using a hexane/ethyl acetate system).

- Work-up: After completion, cool the mixture to room temperature. Filter to remove inorganic salts and concentrate the filtrate under reduced pressure.

- Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure β-anomer unnatural nucleoside.

Information Gaps and Future Research

The search results confirm that controlling the reaction to favor the SN2 pathway is critical for beta-selectivity. While a 2019 study on catalytic selectivity was found, it pertained to nanoparticle catalysts for benzaldehyde hydrogenation and is not directly applicable to this specific nucleosidic reaction [2].

References

Troubleshooting Guide: Low Yields in Hoffer's Chlorosugar Reactions

The table below summarizes potential issues, their causes, and solutions based on documented uses of Hoffer's chlorosugar.

| Problem | Possible Cause | Proposed Solution | Key References |

|---|---|---|---|

| Low yield in C-glycosylation | Use of suboptimal organometallic reagents. | Replace organocadmium or organozinc reagents with Normant-type aryl cuprates. This is a robust and highly efficient method. | [1] |

| Inconsistent results & need for extensive optimization | Use of Gilman-type aryl cuprates. | Gilman cuprates can be unpredictable and require significant optimization. Stick to Normant-type cuprates for reliable, high-yield C-glycosylation. | [1] |

| Poor stereoselectivity | Lack of control over the reaction pathway. | Leverage the SN2 mechanism at the anomeric center. This compound is well-suited for this, providing high stereoselectivity for 1',2'-cis-nucleoside analogues. | [2] |

Key Experimental Protocols from Literature

Here are detailed methodologies for the most effective approaches identified in the search.

1. Robust C-Glycosylation using Normant-type Aryl Cuprates [1]

This method is described as a reliable solution to the drawbacks of other C-glycosylation techniques.

- Reaction: Normant-type aryl cuprates react with this compound.

- Reported Outcome: Delivers C-aryl-nucleosides in up to 93% yield.

- Advantage: This method may substitute for the previously employed, less efficient coupling with organocadmium or organozinc species.

2. Regio- and Stereoselective Synthesis via SN2 Reaction [2]

This protocol highlights the inherent controllability of reactions at the anomeric center of this compound.

- Mechanism: A regioselective and stereoselective SN2 reaction at the anomeric center.

- Reported Outcome: Provides a route to N2-β-tetrazolyl unnatural nucleosides.

- Significance: Evidence of stereoelectronic control for SN2 reactions at the anomeric center of furanosides, leading to high diastereoselectivity.

Critical Factor Workflow

The diagram below outlines the primary decision points for achieving high yield in your glycosylation reaction, based on the information available.

Frequently Asked Questions

Q: What is this compound primarily used for in synthesis? A: It is widely used as a key glycosyl donor for constructing C-aryl-nucleosides and O-aryl-glycosides. Its reactivity makes it particularly valuable for SN2-type reactions at the anomeric center, allowing for good stereocontrol [1] [2].

Q: Can I use this compound to make O-glycosides? A: Yes, but it requires a specific approach. One study found that using Gilman-type aryl cuprates with this compound in the presence of oxygen provided O-aryl-2'-deoxyribosides in up to 87% yield without forming C-glycosylated byproducts [1].

Q: Why is stereoselectivity a highlight in reactions with this reagent? A: The chlorosugar is designed to undergo a direct displacement reaction (SN2) at the anomeric carbon. This mechanism inherently provides better control over the stereochemistry of the final product compared to reactions that proceed through oxocarbenium ion intermediates [2].

References

optimizing Lewis acid catalysts for Hoffer's chlorosugar reactions

Understanding the Reaction and Catalyst Role

The Hoffer's chlorosugar reaction is a regioselective and stereoselective SN2 substitution at the anomeric center of a chlorosugar, typically using a base like K₂CO₃ in THF [1]. Lewis acid catalysts are not mentioned in the primary literature for this specific reaction, but their general role in similar processes can be leveraged for optimization.

Lewis acids function as electron pair acceptors [2]. In the context of a reaction with a chlorosugar, a Lewis acid could potentially activate the substrate by binding to the chlorine atom or the ring oxygen, making the anomeric carbon more electrophilic and susceptible to nucleophilic attack. This can lead to accelerated reaction rates and improved stereoselectivity [3].

Lewis Acid Catalyst Selection Guide

The choice of Lewis acid is critical. Here are some common types and their characteristics:

| Lewis Acid | Typical Uses | Considerations for this compound |

|---|---|---|

| Metal Halides (e.g., ZnCl₂, SnCl₄, FeCl₃) [3] | Common for Diels-Alder, Aldol, and carbonyl activation [3]. | Readily available, moderate strength. May coordinate with various Lewis basic sites on the sugar. |

| Boron-Based (e.g., BF₃•OEt₂, B(C₆F₅)₃) [3] [4] | Carbonyl activation, cocatalyst in transition metal catalysis [4]. | Strong, but moisture-sensitive. B(C₆F₅)₃ is a strong, sterically hindered Lewis acid. |

| Aluminum-Based (e.g., AlCl₃, AlMe₃, AlEt₂Cl) [3] [4] | Friedel-Crafts, cocatalyst in Ni-catalyzed reactions [4]. | Very strong, but highly reactive and sensitive. |

| Lanthanides (e.g., Sc(OTf)₃, Yb(OTf)₃) [3] | Aqueous-compatible Lewis acid catalysis. | Can be used in wet solvents, often offer high stereoselectivity. |

Troubleshooting Common Issues

Here are some common problems and how to address them using Lewis acid catalysis:

| Problem | Possible Cause | Troubleshooting Steps |

|---|